Cas no 274682-80-3 (3-Carbamothioylpiperidine, N1-BOC protected)

3-Carbamothioylpiperidine, N1-BOC protected Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-carbamothioylpiperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 3-(aminothioxomethyl)-, 1,1-dimethylethyl ester
- 3-CARBAMOTHIOYLPIPERIDINE, N1-BOC PROTECTED
- tert-Butyl 3-(thiocarbamoyl)piperidine-1-carboxylate
- 3-thiocarbamoyl-piperidine-1-carboxylic acid tert-butyl ester
- tert-butyl 3-carbamothioyIpiperidine-1-carboxylate
- MFCD10700060
- PS-5583
- 274682-80-3
- AKOS011831551
- EN300-64218
- tert-Butyl3-carbamothioylpiperidine-1-carboxylate
- SCHEMBL3490780
- DTXSID80634887
- ZCELPXRDWJCIJE-UHFFFAOYSA-N
- ZKA68280
- 1-(tert-Butoxycarbonyl)piperidine-3-thiocarboxamide
- AB62600
- CS-0079106
- 3-(Aminothioxomethyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- 2990387-46-5
- G32070
- tert-butyl (3S)-3-carbamothioylpiperidine-1-carboxylate
- 3-Carbamothioylpiperidine, N1-BOC protected
-
- MDL: MFCD10700060
- Inchi: InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-6-4-5-8(7-13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16)
- InChI Key: ZCELPXRDWJCIJE-UHFFFAOYSA-N
- SMILES: CC(C)(OC(N1CCCC(C(N)=S)C1)=O)C
Computed Properties
- Exact Mass: 244.12500
- Monoisotopic Mass: 244.12454906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 87.6Ų
- XLogP3: 1.1
Experimental Properties
- Density: 1.158
- Boiling Point: 356°Cat760mmHg
- Flash Point: 169.1°C
- Refractive Index: 1.545
- PSA: 87.65000
- LogP: 2.55780
3-Carbamothioylpiperidine, N1-BOC protected Security Information
3-Carbamothioylpiperidine, N1-BOC protected Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Carbamothioylpiperidine, N1-BOC protected Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-384369-2.5g |
tert-butyl 3-carbamothioylpiperidine-1-carboxylate |
274682-80-3 | 95% | 2.5g |
$226.0 | 2023-03-02 | |
ChemScence | CS-0079106-1g |
tert-Butyl 3-carbamothioylpiperidine-1-carboxylate |
274682-80-3 | 1g |
$283.0 | 2022-04-27 | ||
abcr | AB281826-1 g |
1-(tert-Butoxycarbonyl)piperidine-3-thiocarboxamide; 95% |
274682-80-3 | 1g |
€305.50 | 2022-03-03 | ||
Enamine | EN300-64218-2.5g |
tert-butyl 3-carbamothioylpiperidine-1-carboxylate |
274682-80-3 | 95% | 2.5g |
$285.0 | 2023-02-13 | |
TRC | C175188-500mg |
3-Carbamothioylpiperidine, N1-BOC protected |
274682-80-3 | 500mg |
$ 295.00 | 2022-06-06 | ||
Apollo Scientific | OR59984-1g |
3-Carbamothioylpiperidine, N1-BOC protected |
274682-80-3 | 95% | 1g |
£151.00 | 2025-02-20 | |
TRC | C175188-50mg |
3-Carbamothioylpiperidine, N1-BOC protected |
274682-80-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-384369-1.0g |
tert-butyl 3-carbamothioylpiperidine-1-carboxylate |
274682-80-3 | 95% | 1.0g |
$166.0 | 2023-03-02 | |
Enamine | EN300-384369-10.0g |
tert-butyl 3-carbamothioylpiperidine-1-carboxylate |
274682-80-3 | 95% | 10.0g |
$527.0 | 2023-03-02 | |
Enamine | EN300-64218-0.05g |
tert-butyl 3-carbamothioylpiperidine-1-carboxylate |
274682-80-3 | 95% | 0.05g |
$48.0 | 2023-02-13 |
3-Carbamothioylpiperidine, N1-BOC protected Related Literature
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
Additional information on 3-Carbamothioylpiperidine, N1-BOC protected
3-Carbamothioylpiperidine, N1-BOC Protected: A Comprehensive Overview
The compound with CAS No 274682-80-3, commonly referred to as 3-Carbamothioylpiperidine, N1-BOC protected, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various chemical and pharmaceutical industries. The N1-BOC protected derivative is particularly valuable for its stability and ease of handling during synthesis and purification processes.
3-Carbamothioylpiperidine is a heterocyclic compound that features a piperidine ring substituted with a carbamothioyl group. The presence of the BOC (tert-butoxycarbonyl) protecting group at the nitrogen atom ensures that the compound remains stable under various reaction conditions. This protection strategy is widely employed in peptide synthesis and other areas where precise control over functional groups is essential.
Recent studies have highlighted the versatility of 3-Carbamothioylpiperidine, N1-BOC protected in medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules. For instance, investigations into its reactivity under different catalytic conditions have revealed promising results in the formation of complex ring systems, which are often challenging to synthesize.
The synthesis of 3-Carbamothioylpiperidine, N1-BOC protected typically involves multi-step processes that require meticulous control over reaction conditions. One common approach involves the condensation of a suitable thioamide with a piperidine derivative, followed by protection of the nitrogen atom using BOC reagents. This method ensures high yields and excellent purity, making it suitable for large-scale production.
In terms of applications, 3-Carbamothioylpiperidine, N1-BOC protected has shown promise in the development of novel therapeutic agents. Its ability to act as a versatile intermediate allows chemists to explore a wide range of functionalizations. For example, recent research has demonstrated its utility in the construction of peptidomimetics, which are compounds designed to mimic the behavior of peptides while offering improved stability and bioavailability.
Moreover, the compound's structural flexibility has led to its use in the design of enzyme inhibitors. By modifying the substituents on the piperidine ring or the carbamothioyl group, researchers can tailor the molecule's interactions with target enzymes, potentially leading to new drug candidates for various diseases.
From an analytical standpoint, 3-Carbamothioylpiperidine, N1-BOC protected can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods provide critical insights into the compound's molecular structure and purity, ensuring its suitability for downstream applications.
In conclusion, 3-Carbamothioylpiperidine, N1-BOC protected (CAS No 274682-80-3) stands out as a valuable compound in contemporary organic chemistry. Its unique properties, combined with recent advancements in synthetic methodologies and application studies, position it as a key player in the development of innovative chemical products and pharmaceutical agents.
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